N-Hydroxy-2-isopropylnicotinimidamide
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Overview
Description
N-Hydroxy-2-isopropylnicotinimidamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a hydroxy group attached to a nicotinimidamide backbone, with an isopropyl group adding to its distinctiveness.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2-isopropylnicotinimidamide typically involves the reaction of 2-isopropylnicotinimidamide with hydroxylamine under controlled conditions. The reaction is carried out in an anhydrous solvent, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the hydroxy group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-2-isopropylnicotinimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
N-Hydroxy-2-isopropylnicotinimidamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Hydroxy-2-isopropylnicotinimidamide involves its interaction with specific molecular targets, such as enzymes involved in hydroxylation reactions. The hydroxy group of the compound acts as a nucleophile, facilitating the transfer of oxygen atoms to substrates, thereby modifying their chemical structure and activity . This mechanism is crucial in various biological processes and can be exploited for therapeutic purposes.
Comparison with Similar Compounds
N-Hydroxy-2-isopropylnicotinimidamide can be compared with other similar compounds, such as:
N-Hydroxysuccinimide: Used in peptide synthesis and bioconjugation.
N-Hydroxyphthalimide: Known for its role in oxidation reactions.
N-Hydroxybenzotriazole: Commonly used in organic synthesis as a coupling reagent.
The uniqueness of this compound lies in its specific structural features, such as the isopropyl group, which can influence its reactivity and interactions with biological targets, making it a valuable compound for specialized applications .
Properties
Molecular Formula |
C9H13N3O |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
N'-hydroxy-2-propan-2-ylpyridine-3-carboximidamide |
InChI |
InChI=1S/C9H13N3O/c1-6(2)8-7(9(10)12-13)4-3-5-11-8/h3-6,13H,1-2H3,(H2,10,12) |
InChI Key |
VPWMZRBUIVANFO-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)C1=C(C=CC=N1)/C(=N/O)/N |
Canonical SMILES |
CC(C)C1=C(C=CC=N1)C(=NO)N |
Origin of Product |
United States |
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